Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is an organic compound characterized by a complex structure that includes multiple functional groups. This compound belongs to the family of benzo[c]thiophenes, which are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. A common route might involve:
Thioether Formation: : Introduction of the sec-butylthio group through a thiolation reaction.
Cyclization: : Formation of the benzo[c]thiophene ring system using cyclization techniques.
Esterification: : Formation of the carboxylate ester group.
Oxidation: : Introduction of the ketone group at the 4-position.
Each step requires precise control over reaction conditions such as temperature, solvent, and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various types of chemical reactions:
Oxidation: : Conversion of the sulfur atom or the benzo[c]thiophene ring to corresponding sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: : Reducing agents like sodium borohydride, lithium aluminum hydride.
Substitution: : Various nucleophiles (amines, thiols) and electrophiles (halogens, acyl chlorides) under acidic or basic conditions.
Major Products
The major products of these reactions are typically sulfoxides, sulfones, alcohols, substituted benzo[c]thiophenes, and modified ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its synthetic versatility and potential as an intermediate in the synthesis of more complex molecules.
Biology
In biology, its derivatives might be explored for their biological activities, such as antibacterial, antifungal, or anticancer properties.
Medicine
In medicine, research may focus on its potential therapeutic applications, examining how its structure can be modified to enhance biological activity or reduce toxicity.
Industry
Industrial applications might include its use in material science, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exerts its effects through interactions with various molecular targets. The sec-butylthio group can interact with enzymes or receptors through hydrophobic interactions, while the ester and ketone groups can participate in hydrogen bonding or electrostatic interactions. These interactions modulate the activity of the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(methylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a methylthio group instead of a sec-butylthio group.
Ethyl 3-(phenylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a phenylthio group.
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-hydroxy-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: : Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
What sets ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity profiles. The sec-butylthio group, in particular, introduces steric and electronic effects that can significantly influence its interaction with biological targets.
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Properties
IUPAC Name |
ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3S2/c1-6-10(3)21-16-13-11(8-17(4,5)9-12(13)18)14(22-16)15(19)20-7-2/h10H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIBRMRXUZXOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C2C(=C(S1)C(=O)OCC)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381102 |
Source
|
Record name | ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-44-8 |
Source
|
Record name | Ethyl 4,5,6,7-tetrahydro-6,6-dimethyl-3-[(1-methylpropyl)thio]-4-oxobenzo[c]thiophene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172516-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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